2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)a cetamide
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Overview
Description
- The compound’s systematic name is 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide .
- It falls within the class of heterocyclic organic compounds .
- The molecular formula is C₁₈H₁₈Cl₂N₆O₂S .
- Let’s explore its preparation methods and properties.
Preparation Methods
Synthetic Routes: The compound can be synthesized via a .
Reaction Conditions: The synthetic process involves the reduction of a Schiff base precursor.
Industrial Production Methods: While specific industrial methods may vary, the synthesis typically employs reagents such as as a reducing agent.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including .
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of other compounds, such as and .
Biology and Medicine: While specific applications may vary, it could be explored as a potential .
Industry: Its role extends to the production of various chemical products.
Mechanism of Action
- Unfortunately, detailed information on the compound’s mechanism of action is not readily available in the provided sources. Further research would be needed to elucidate this aspect.
Comparison with Similar Compounds
- Uniqueness : Highlighting the unique features of our compound would require additional research beyond the provided sources.
Similar Compounds:
Remember that this compound’s applications and properties may continue to evolve as scientific knowledge advances
Properties
Molecular Formula |
C18H17Cl2N5O2S |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C18H17Cl2N5O2S/c1-2-27-15-5-3-11(4-6-15)17-23-24-18(25(17)21)28-10-16(26)22-14-8-12(19)7-13(20)9-14/h3-9H,2,10,21H2,1H3,(H,22,26) |
InChI Key |
AXWARWMBAAQTEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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